N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride
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Overview
Description
N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride is an organic compound with a complex structure that includes azido, ethoxy, and butanamide groups. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride typically involves multiple steps:
Reaction of Azidoethanol with Chloroethanol: Azidoethanol reacts with chloroethanol under basic conditions to form 2-[2-(2-azidoethoxy)ethoxy]ethanol.
Formation of the Amide: The intermediate product is then reacted with 4-(methylamino)butanoic acid in the presence of coupling agents like EDC and HOBt to form the amide linkage.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in azide-alkyne cycloaddition (click chemistry) to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Oxidation Reactions: The ethoxy groups can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Azide-Alkyne Cycloaddition: Copper(I) catalysts are commonly used under mild conditions.
Reduction: Triphenylphosphine in the presence of water or other reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Triazoles: Formed from azide-alkyne cycloaddition.
Amines: Formed from the reduction of the azido group.
Oxidized Ethoxy Derivatives: Formed from the oxidation of ethoxy groups.
Scientific Research Applications
N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride involves its ability to participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation and drug delivery systems, where the compound targets specific biomolecules and facilitates their modification or delivery .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Azidoethoxy)ethoxy]ethanamine: Shares the azido and ethoxy groups but lacks the butanamide moiety.
Azido-PEG2-C2-amine: Contains similar azido and ethoxy groups but differs in the length and structure of the PEG chain.
Uniqueness
N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride is unique due to its combination of azido, ethoxy, and butanamide groups, which confer specific reactivity and versatility in various applications. Its ability to form stable conjugates with biomolecules and therapeutic agents makes it particularly valuable in medicinal chemistry and drug delivery .
Properties
Molecular Formula |
C11H24ClN5O3 |
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Molecular Weight |
309.79 g/mol |
IUPAC Name |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-(methylamino)butanamide;hydrochloride |
InChI |
InChI=1S/C11H23N5O3.ClH/c1-13-4-2-3-11(17)14-5-7-18-9-10-19-8-6-15-16-12;/h13H,2-10H2,1H3,(H,14,17);1H |
InChI Key |
XGYXGGQRUNFSQU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC(=O)NCCOCCOCCN=[N+]=[N-].Cl |
Origin of Product |
United States |
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